(5,7-Difluoroquinolin-6-yl)methanol

Description

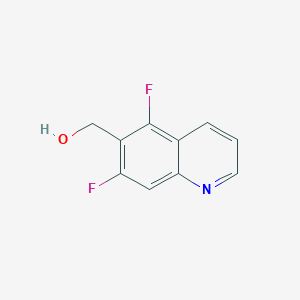

(5,7-Difluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative characterized by two fluorine atoms at positions 5 and 7 of the quinoline core and a hydroxymethyl group (-CH2OH) at position 4. The fluorine substituents enhance electronegativity and influence electronic properties, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents like methanol.

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

(5,7-difluoroquinolin-6-yl)methanol |

InChI |

InChI=1S/C10H7F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-4,14H,5H2 |

InChI Key |

CWJCUTUFHRYQEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N=C1)F)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(5,7-Difluoroquinolin-6-yl)acetic Acid

- Structure: Shares the 5,7-difluoroquinoline core but substitutes the hydroxymethyl group with an acetic acid (-CH2COOH) moiety.

- Molecular Formula: C11H7F2NO2

- Molecular Weight : 223.18 g/mol

- Reactivity: The -COOH group may participate in salt formation or esterification, offering versatility in synthetic modifications.

Methyl 2-(3-Cyclohexyl-5,7-difluoroquinolin-6-yl)acetate

- Structure: Features a methyl ester (-CH2COOCH3) at position 6 and a cyclohexyl group at position 3 of the quinoline core.

- Key Differences :

- The ester group reduces polarity compared to the hydroxymethyl or carboxylic acid groups, enhancing lipid solubility.

- The bulky cyclohexyl substituent may sterically hinder interactions with biological targets but improve thermal stability.

- Applications: Potential use in hydrophobic drug delivery systems or as a fluorescent tag in non-polar environments .

ZWZ-3 (Fluorescent Probe)

- Structure: A triazole-linked quinoline derivative synthesized via Cs2CO3-mediated coupling and acetylation (Fig. 1A) .

- Key Differences: Optical Properties: Exhibits strong fluorescence in methanol, PBS, and fetal bovine serum (FBS) (Fig. 1B–C), suggesting utility in biological imaging. Stability: Stable in physiological media, unlike (5,7-Difluoroquinolin-6-yl)methanol, which may degrade in aqueous conditions.

- Applications : Validated as a fluorescent probe for cellular studies .

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound | C10H7F2NO | 195.17 | -CH2OH, -F (5,7) | Polar, moderate solubility in methanol |

| 2-(5,7-Difluoroquinolin-6-yl)acetic Acid | C11H7F2NO2 | 223.18 | -CH2COOH, -F (5,7) | High polarity, acidic |

| Methyl 2-(3-cyclohexyl-5,7-difluoroquinolin-6-yl)acetate | C19H20F2NO2 | 340.37 | -CH2COOCH3, -F (5,7), cyclohexyl | Lipophilic, sterically hindered |

| ZWZ-3 | Not specified | Not specified | Triazole, acetyl | Fluorescent, serum-stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.